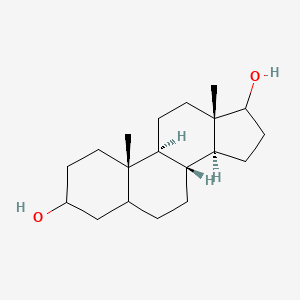

Androstane-3,17-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es ist ein Zwischenprodukt bei der Biosynthese von Testosteron aus Dehydroepiandrosteron (DHEA) und kommt in den Hoden oder Nebennieren vor . Androstanediol ist ein schwaches Androgen- und Östrogen-Steroidhormon mit sowohl androgenen als auch östrogenen Aktivitäten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Androstanediol kann durch eine Reihe von Reduktionsreaktionen aus Dehydroepiandrosteron (DHEA) synthetisiert werden. Die Reduktion der 17-Keto-Gruppe von DHEA durch 17-Hydroxysteroid-Dehydrogenasen führt zur Bildung von Androstenediol, das dann durch Reduktion der 3-Beta-Hydroxylgruppe zu einer 3-Keto-Gruppe durch 3-Hydroxysteroid-Dehydrogenasen in Androstanediol umgewandelt wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von Androstanediol beinhaltet die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung der Verbindung. Immunaffinitätschromatographie (IAC) wird auch eingesetzt, um die Zeit für die Batchanalyse zu verkürzen, indem die zeitaufwändigen HPLC-Reinigungsschritte entfallen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Androstanediol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Oxidation: Androstanediol kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Androstenedion oxidiert werden.

Reduktion: Die Reduktion von Androstanediol kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

Substitution: Substitutionsreaktionen mit Androstanediol treten typischerweise an den Hydroxylgruppen auf, wo sie durch andere funktionelle Gruppen unter Verwendung von Reagenzien wie Acylchloriden oder Alkylhalogeniden ersetzt werden können.

Hauptprodukte

Oxidation: Androstenedion

Reduktion: Androsteron

Substitution: Verschiedene Ester und Ether von Androstanediol

Wissenschaftliche Forschungsanwendungen

Androstanediol hat verschiedene wissenschaftliche Forschungsanwendungen, darunter seine Verwendung in Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

Androstanediol entfaltet seine Wirkung durch Bindung an Androgen- und Östrogenrezeptoren. Es wird in gutartigen Prostata- und Prostatakrebszellen durch 17β-Hydroxysteroid-Dehydrogenase 6 zu Dihydrotestosteron (DHT) umgewandelt . DHT bindet dann an den Androgenrezeptor, wodurch die Androgen-abhängige Genaktivierung initiiert wird, die für die normale männliche Geschlechtsentwicklung unerlässlich ist und zur Entwicklung und Progression von Prostatakrebs beiträgt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Androstanediol can be synthesized from dehydroepiandrosterone (DHEA) through a series of reduction reactions. The reduction of the 17-keto group of DHEA by 17-hydroxysteroid dehydrogenases results in the formation of androstenediol, which is then converted to androstanediol by the reduction of the 3-beta hydroxyl group to a 3-keto group by 3-hydroxysteroid dehydrogenases .

Industrial Production Methods

Industrial production of androstanediol involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound. Immunoaffinity chromatography (IAC) is also employed to reduce the batch analysis time by omitting the time-consuming HPLC purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

Androstanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Androstanediol can be oxidized to form androstenedione using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The reduction of androstanediol can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involving androstanediol typically occur at the hydroxyl groups, where they can be replaced by other functional groups using reagents like acyl chlorides or alkyl halides.

Major Products

Oxidation: Androstenedione

Reduction: Androsterone

Substitution: Various esters and ethers of androstanediol

Wissenschaftliche Forschungsanwendungen

Androstanediol has several scientific research applications, including its use in chemistry, biology, medicine, and industry:

Wirkmechanismus

Androstanediol exerts its effects by binding to androgen and estrogen receptors. It is converted to dihydrotestosterone (DHT) by 17β-hydroxysteroid dehydrogenase 6 in benign prostate and prostate cancer cells . DHT then binds to the androgen receptor, initiating androgen-dependent gene activation, which is essential for normal male sex development and contributes to prostate cancer development and progression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dehydroepiandrosteron (DHEA): DHEA ist ein Vorläufer von Androstenediol und beteiligt an der Biosynthese von Testosteron und anderen Steroidhormonen.

Testosteron: Testosteron, das wichtigste männliche Sexualhormon, wird aus Androstanediol synthetisiert und hat stärkere androgene Wirkungen.

Einzigartigkeit

Androstanediol ist einzigartig in seinen dualen androgenen und östrogenen Aktivitäten, was es zu einer vielseitigen Verbindung sowohl in der biologischen als auch in der chemischen Forschung macht. Seine Fähigkeit, das Immunsystem zu stimulieren, und seine mögliche Verwendung in der Hormonersatztherapie unterstreichen seine besonderen Eigenschaften .

Eigenschaften

CAS-Nummer |

25126-76-5 |

|---|---|

Molekularformel |

C19H32O2 |

Molekulargewicht |

292.5 g/mol |

IUPAC-Name |

(8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13?,14-,15-,16-,17?,18-,19-/m0/s1 |

InChI-Schlüssel |

CBMYJHIOYJEBSB-CAHXEBCQSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

Isomerische SMILES |

C[C@]12CCC(CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

Physikalische Beschreibung |

Solid |

Synonyme |

5 alpha Androstane 3 alpha,17 beta diol 5 alpha Androstane 3 beta,17 alpha diol 5 alpha Androstane 3 beta,17 beta diol 5 alpha Androstane 3alpha,17 beta diol 5 alpha-Androstane-3 alpha,17 beta-diol 5 alpha-Androstane-3 beta,17 alpha-diol 5 alpha-Androstane-3 beta,17 beta-diol 5 alpha-Androstane-3alpha,17 beta-diol 5 Androstane 3,17 diol 5 beta Androstane 3 alpha,17 beta diol 5 beta-Androstane-3 alpha,17 beta-diol 5-Androstane-3,17-diol 5alpha Androstane 3beta,17alpha diol 5alpha-Androstane-3beta,17alpha-diol Androstane 3,17 diol Androstane-3,17-diol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

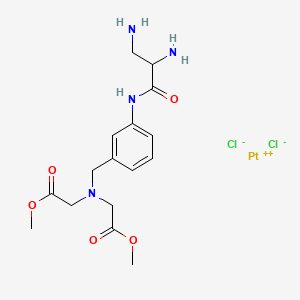

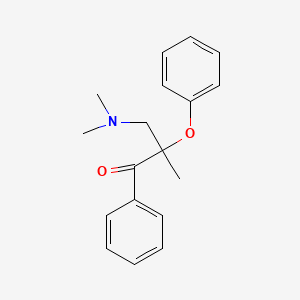

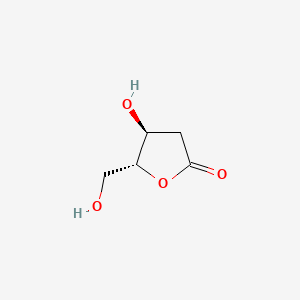

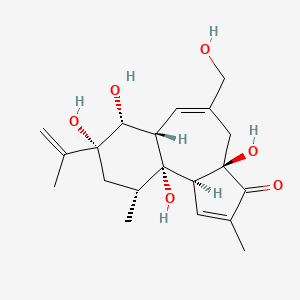

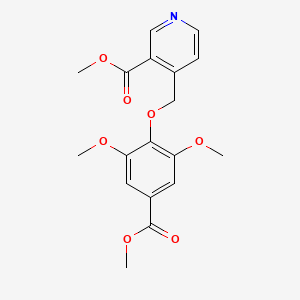

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)